

Ddr2-IN-1 Signaling Pathway: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ddr2-IN-1

Cat. No.: B12424175

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Introduction

Discoidin domain receptor 2 (DDR2) is a member of the receptor tyrosine kinase (RTK) family, uniquely activated by collagen. Its involvement in pathological processes such as fibrosis and cancer has made it a compelling target for therapeutic intervention. **Ddr2-IN-1** is a potent and selective inhibitor of DDR2, demonstrating significant promise in preclinical studies. This guide provides an in-depth overview of the **Ddr2-IN-1** signaling pathway, its mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers and drug development professionals.

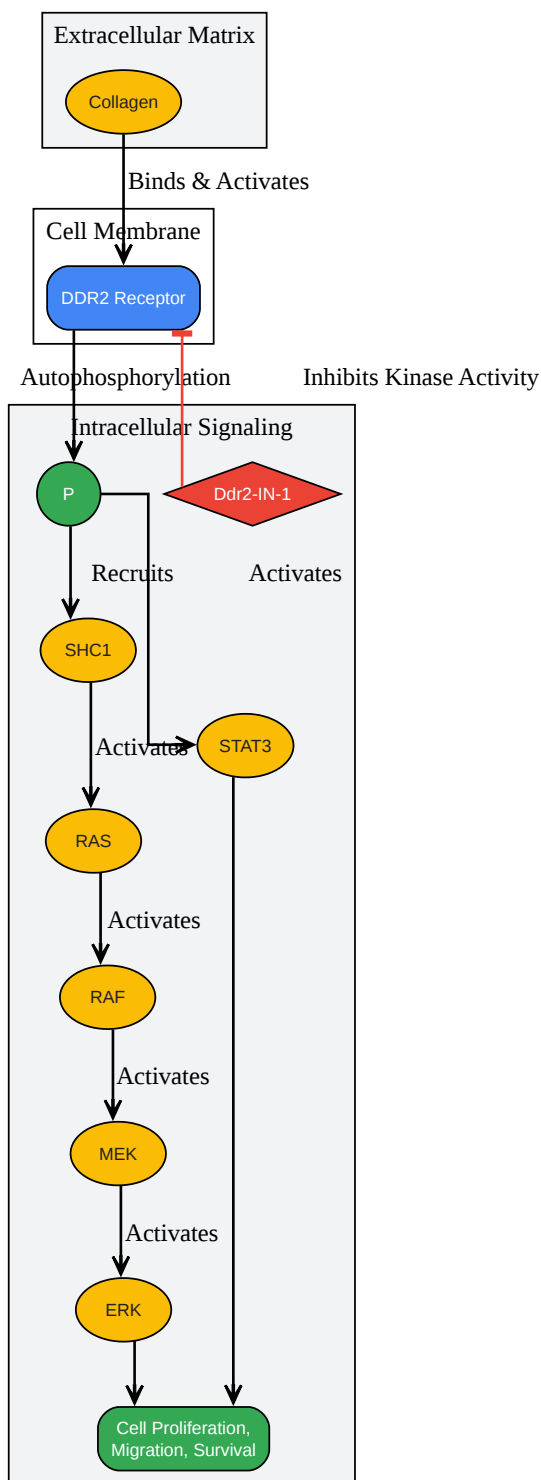
Mechanism of Action of Ddr2-IN-1

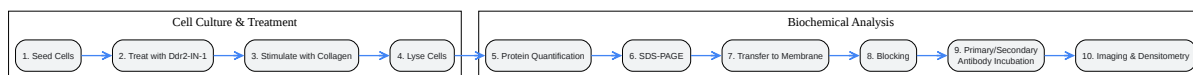
Ddr2-IN-1 is a type II kinase inhibitor that selectively targets the ATP-binding site of the DDR2 kinase domain. By binding to this site, **Ddr2-IN-1** effectively prevents the autophosphorylation of DDR2 that is induced by collagen binding. This initial step is critical, as it blocks the recruitment and activation of downstream signaling molecules, thereby inhibiting the entire signaling cascade.

The DDR2 Signaling Cascade

Upon activation by collagen, DDR2 undergoes dimerization and autophosphorylation on key tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways that are crucial for cellular

processes like proliferation, migration, and survival. **Ddr2-IN-1**'s inhibition of the initial phosphorylation event leads to the shutdown of these cascades.





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- To cite this document: BenchChem. [Ddr2-IN-1 Signaling Pathway: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12424175#ddr2-in-1-signaling-pathway\]](https://www.benchchem.com/product/b12424175#ddr2-in-1-signaling-pathway)

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